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4-Bromoquinoline-2-carboxylic
Compound Name: _
acid

Cat. No.: B1591015

This guide provides a comprehensive technical overview of 4-Bromoquinoline-2-carboxylic
acid, a heterocyclic building block with significant potential in medicinal chemistry and
materials science. Intended for researchers, scientists, and professionals in drug development,
this document delves into the compound's synthesis, characterization, and potential
applications, grounded in established scientific principles and methodologies.

Introduction: The Quinoline Scaffold and the
Significance of 4-Bromoquinoline-2-carboxylic acid

Quinoline and its derivatives are privileged structures in drug discovery, forming the core of
numerous therapeutic agents with a wide array of biological activities, including anticancer,
antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom at
the 4-position and a carboxylic acid at the 2-position of the quinoline ring, as in 4-
Bromogquinoline-2-carboxylic acid, creates a versatile scaffold for further chemical
modification. The electron-withdrawing nature of the bromine atom and the carboxylic acid
group can influence the molecule's reactivity and biological interactions, making it a valuable
intermediate for synthesizing novel compounds with tailored properties.[4]

This guide will explore the synthesis of this key intermediate, detail its spectroscopic
characterization, and discuss its current and potential applications in the development of new
therapeutic agents and functional materials.
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Compound Identification and Physicochemical
Properties

A solid understanding of a compound's fundamental properties is the bedrock of any scientific
investigation. This section provides key identifiers and physicochemical data for 4-
Bromoquinoline-2-carboxylic acid.

Property Value Source

4-Bromoquinoline-2-carboxylic

IUPAC Name )
acid
CAS Number 209003-46-3 516171
Molecular Formula C10HeBrNO:2 [6]
Molecular Weight 252.06 g/mol [6]
Melting Point 159-164 °C (decomposition) [6]
Boiling Point (Predicted) 398.1£32.0°C [6]
, C1=CC=C2C(=C1)C(=CC(=N2
Canonical SMILES [8]
)C(=0)0)Br
DLAHQKXVDUYPHR-
InChiKey [8]

UHFFFAOYSA-N

Synthesis of 4-Bromoquinoline-2-carboxylic acid: A
Methodological Deep Dive

The construction of the quinoline ring system is a classic endeavor in organic synthesis.
Several named reactions, such as the Skraup, Doebner-von Miller, and Friedlander syntheses,
provide routes to this important heterocycle.[9] For the synthesis of quinoline-2-carboxylic acids
specifically, the Doebner reaction, which involves the condensation of an aniline, an aldehyde,
and pyruvic acid, is a historically significant method.[9]

However, for the specific regiochemistry of 4-Bromoquinoline-2-carboxylic acid, a more
targeted approach is often necessary. A plausible and commonly employed synthetic strategy
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involves the construction of a related quinoline precursor followed by a specific bromination
step. One such general approach is a modification of the Doebner-von Miller reaction.

The Doebner-von Miller Reaction: A Foundation for
Quinoline Synthesis

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines
and a,B-unsaturated carbonyl compounds.[10][11] The reaction is typically catalyzed by strong
acids, such as sulfuric acid or hydrochloric acid, and may also be facilitated by Lewis acids.[10]
[12]

The generally accepted mechanism involves the following key steps:

» Michael Addition: The aniline undergoes a conjugate addition to the a,3-unsaturated carbonyl
compound.

e Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular
cyclization.

» Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the aromatic
quinoline ring system.

Aniline
\ )
Intramolecular Dehydration &
(G,B-Unsaturated CarbonyD—»@l Adduct Cydlization Cyclized Intermediate Oxidation Quinoline Product
A
© Catalyzes

Click to download full resolution via product page

Caption: Generalized workflow of the Doebner-von Miller reaction for quinoline synthesis.
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A Note on a Related Synthesis: 2-Bromoquinoline-4-
carboxylic acid

While a specific, detailed, and peer-reviewed synthesis for 4-Bromoquinoline-2-carboxylic
acid was not readily available in the initial search, a procedure for the isomeric 2-
Bromoquinoline-4-carboxylic acid provides valuable insight into the types of chemical
transformations that might be employed. This synthesis starts from 2-hydroxyquinoline-4-
carboxylic acid and utilizes a brominating agent.[13]

Exemplary Protocol for 2-Bromoquinoline-4-carboxylic acid:[13]

A mixture of 2-hydroxyquinoline-4-carboxylic acid and phosphorus tribromide in toluene is
heated under reflux.

 After the reaction is complete, the mixture is cooled and carefully poured into crushed ice.
e The product is extracted with an organic solvent, such as ethyl acetate.
e The organic layers are combined, dried, and concentrated.

e The residue is dissolved in an aqueous base (e.g., 1N sodium hydroxide) and washed with
an organic solvent.

e The aqueous phase is then acidified (e.g., with 1N hydrochloric acid) to precipitate the
product.

e The solid product is collected by filtration, washed with water, and dried.

This example illustrates a common strategy: the conversion of a hydroxyl group on the
quinoline ring to a bromine atom. A similar late-stage bromination of a suitable quinoline-2-
carboxylic acid precursor could be a viable route to the target compound.

Spectroscopic Characterization: Unveiling the
Molecular Structure

The unambiguous identification of a synthesized compound relies on a suite of spectroscopic
techniques. Each method provides a unique piece of the structural puzzle. While a
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comprehensive set of spectra for 4-Bromoquinoline-2-carboxylic acid is not publicly
available, we can predict the expected spectral features based on its structure and data from
similar compounds.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the quinoline ring. The chemical shifts of these protons will be influenced by the
electron-withdrawing effects of the bromine atom and the carboxylic acid group. The
carboxylic acid proton itself will appear as a broad singlet at a downfield chemical shift,
typically between 10-13 ppm.[16]

e 13C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the
molecule. The carbonyl carbon of the carboxylic acid will be significantly deshielded,
appearing in the range of 160-180 ppm.[16] The carbons directly attached to the bromine
and nitrogen atoms will also exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments.

» Molecular lon Peak: The mass spectrum should show a molecular ion peak (M*)
corresponding to the molecular weight of the compound (approximately 252 g/mol ). Due to
the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of
nearly equal intensity separated by two mass units (for the 7°Br and 81Br isotopes).

o Fragmentation Pattern.: Common fragmentation pathways for carboxylic acids include the
loss of a hydroxyl radical (-OH) and the loss of a carboxyl group (-COOH).[17][18] The
fragmentation of the quinoline ring will also contribute to the overall spectrum. Predicted
collision cross-section values can also be calculated.[8]

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.
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o O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm~1
corresponding to the O-H stretching of the carboxylic acid, often overlapping with C-H
stretches.

e C=0 Stretch: A strong, sharp absorption band around 1700-1725 cm~ will indicate the
presence of the carbonyl group of the carboxylic acid.

e C=N and C=C Stretches: Absorptions in the 1600-1450 cm~1 region will correspond to the
stretching vibrations of the C=N and C=C bonds within the aromatic quinoline ring system.

Applications in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry.[2][19] 4-Bromoquinoline-2-
carboxylic acid, as a functionalized derivative, is a valuable starting material for the synthesis
of novel compounds with potential therapeutic applications.

As a Scaffold for Novel Biologically Active Molecules

The bromine atom at the 4-position is a versatile handle for introducing further chemical
diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This
allows for the attachment of a wide range of substituents, enabling the exploration of structure-
activity relationships (SAR).[20] The carboxylic acid at the 2-position can be converted into
esters, amides, or other functional groups, further expanding the chemical space that can be
explored.[21]

Potential Therapeutic Targets

Derivatives of quinoline carboxylic acids have been investigated for a variety of biological
activities:

e Anticancer Agents: Many quinoline-based compounds have shown potent anticancer activity.
[4][19] They can act through various mechanisms, including the inhibition of kinases,
topoisomerases, and histone deacetylases.[22]

« Antiviral Agents: Quinoline carboxylic acid analogs have been explored as potential antiviral
agents.[20]
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e Enzyme Inhibitors: The quinoline-4-carboxylic acid scaffold has been identified as a potent
inhibitor of enzymes such as dihydroorotate dehydrogenase (DHODH), a target for
autoimmune diseases and cancer.[23][24]

» Antimicrobial Agents: The quinoline core is present in several antibacterial and antimalarial
drugs.[1][19]

4-Bromogquinoline-2-carboxylic acid

Chemical Modificatio

Cross-Coupling Reactions Carboxylic Acid
(at C4-Br) Derivatization (at C2-COOH)
l l Potential Therapeutic Areis
Anticancer Agents Antiviral Agents Enzyme Inhibitors Antimicrobial Agents

Click to download full resolution via product page

Caption: Logical relationship between the core compound, its modification, and potential

applications.

Conclusion and Future Outlook

4-Bromoquinoline-2-carboxylic acid is a strategically functionalized building block that holds
considerable promise for the development of novel molecules in medicinal chemistry and
materials science. Its synthesis, while requiring careful control of regiochemistry, provides
access to a versatile scaffold. The presence of two distinct functional groups—a reactive
bromine atom and a modifiable carboxylic acid—allows for the systematic exploration of
chemical space and the optimization of biological activity.

Future research efforts will likely focus on the development of efficient and scalable syntheses
of this compound and its derivatives. Furthermore, the exploration of its utility in the synthesis
of targeted libraries of compounds for high-throughput screening against a range of biological
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targets will continue to be an active area of investigation. The insights gained from such studies
will undoubtedly contribute to the discovery of new therapeutic agents and advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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